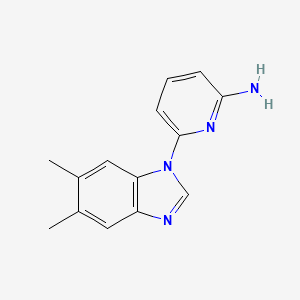

6-(5,6-Dimethyl-1h-1,3-benzodiazol-1-yl)pyridin-2-amine

Description

6-(5,6-Dimethyl-1h-1,3-benzodiazol-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C14H14N4. It is a derivative of benzimidazole and pyridine, which are both heterocyclic aromatic organic compounds.

Propriétés

IUPAC Name |

6-(5,6-dimethylbenzimidazol-1-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-6-11-12(7-10(9)2)18(8-16-11)14-5-3-4-13(15)17-14/h3-8H,1-2H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUIQIPWGYYYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3=CC=CC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-(5,6-Dimethyl-1h-1,3-benzodiazol-1-yl)pyridin-2-amine typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

6-(5,6-Dimethyl-1h-1,3-benzodiazol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 6-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 ± 0.5 | Inhibition of proliferation |

| FaDu (Hypopharyngeal Carcinoma) | 8.2 ± 0.3 | Induction of apoptosis |

| YD-15 (Oral Tongue Cancer) | 7.9 ± 0.2 | Cell cycle arrest |

These results suggest that the compound may serve as a potential therapeutic agent for treating different types of cancer .

Enzyme Inhibition

The compound has been shown to inhibit enzymes critical for metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO1). This enzyme plays a role in tryptophan metabolism and has implications in cancer immunotherapy .

Receptor Binding Studies

6-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine interacts with various biological macromolecules. Studies have indicated its ability to bind to serotonin receptors and kinases involved in signaling pathways, which may lead to therapeutic applications in neuropharmacology .

Neuroprotective Effects

Further studies suggested that the compound exhibits neuroprotective properties by modulating neurotransmitter systems, enhancing neuronal survival under oxidative stress conditions .

Material Science Applications

In material science, this compound is explored for its potential use in organic electronics due to its electronic properties. It serves as a building block for the synthesis of advanced materials, which can be utilized in various applications such as sensors and photovoltaic devices .

Industrial Applications

In the chemical industry, 6-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine is utilized as an intermediate in the synthesis of specialty chemicals. Its unique structure allows it to be a versatile precursor for developing more complex molecules .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis and Characterization : Researchers synthesized new derivatives through reactions involving various anhydrides and characterized them using techniques like NMR and mass spectrometry. The derivatives showed promising antimicrobial activities against strains like Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : Computational studies revealed that modifications to the benzodiazole structure could enhance binding affinity to target enzymes, suggesting pathways for developing more potent derivatives .

Mécanisme D'action

The mechanism of action of 6-(5,6-Dimethyl-1h-1,3-benzodiazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparaison Avec Des Composés Similaires

Similar compounds to 6-(5,6-Dimethyl-1h-1,3-benzodiazol-1-yl)pyridin-2-amine include other benzimidazole and pyridine derivatives, such as:

2-(5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile: This compound has a similar benzimidazole core but with a different substituent at the pyridine ring.

6-(4-Methyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine: This derivative has a methyl group at a different position on the benzimidazole ring.

The uniqueness of 6-(5,6-Dimethyl-1h-1,3-benzodiazol-1-yl)pyridin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Activité Biologique

6-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has a molecular formula of C12H12N4 and a molecular weight of 224.25 g/mol. Its structure features a pyridine ring substituted with a benzodiazole moiety, which is critical for its biological interactions.

The biological activity of 6-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine is largely attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has been shown to bind to several receptors, including serotonin receptors and kinases involved in cell signaling pathways.

- Enzyme Inhibition : It acts as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is crucial for tryptophan metabolism and has implications in cancer immunotherapy .

Anticancer Activity

Research indicates that 6-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 ± 0.5 | Inhibition of proliferation |

| FaDu (Hypopharyngeal Carcinoma) | 8.2 ± 0.3 | Induction of apoptosis |

| YD-15 (Oral Tongue Cancer) | 7.9 ± 0.2 | Cell cycle arrest |

These results suggest that the compound may serve as a potential therapeutic agent in treating different types of cancer.

Neuroprotective Effects

Further studies have suggested neuroprotective properties attributed to the modulation of neurotransmitter systems. The compound has been evaluated for its effects on neuronal cell survival under oxidative stress conditions.

Study on IDO1 Inhibition

A recent study focused on the synthesis and evaluation of novel derivatives based on the structure of IDO1. The findings indicated that certain modifications to the benzodiazole structure enhanced the inhibitory potency against IDO1, leading to increased anticancer activity in preclinical models .

Clinical Evaluation

In clinical settings, compounds structurally similar to 6-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine have been evaluated for their safety and efficacy in patients with advanced cancers. A notable study reported that patients tolerated doses up to 400 mg twice daily without significant adverse effects while showing promising antitumor responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-2-amine?

- Methodological Answer : A typical approach involves coupling a substituted benzodiazole with a functionalized pyridin-2-amine. For example, copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can link the benzodiazole moiety to the pyridine ring. In similar systems, reactions using CuI (5 mol%), KPO as a base, and DMF as a solvent at 90°C for 24 hours have yielded high-purity products . Purification often employs chromatography (e.g., 20% ethyl acetate/hexane) or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substituent positions and aromaticity. For pyridine derivatives, characteristic shifts include δ 8.5–7.5 ppm for aromatic protons and δ 150–140 ppm for carbons adjacent to nitrogen .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns. ESI (Electrospray Ionization) in positive mode is preferred for amine-containing compounds .

- IR Spectroscopy : Detects functional groups like N-H stretches (~3300 cm) and C=N/C=C vibrations in benzodiazole rings .

Q. How can researchers optimize reaction yields for introducing the benzodiazole group?

- Methodological Answer : Key factors include:

- Catalyst Selection : Copper(I) salts (e.g., CuI) with ligands like N,N'-dimethylethylenediamine enhance coupling efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions .

- Temperature Control : Reactions at 90–150°C balance activation energy and side-product formation .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO, DMF, and methanol. Insoluble in hexane or water due to aromaticity and amine hydrophobicity .

- Stability : Store under inert gas (N/Ar) at –20°C to prevent oxidation. Amine groups may degrade via hydrolysis in acidic/alkaline conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

- Methodological Answer :

- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). For air-sensitive crystals, mount samples under inert oil .

- Structure Refinement : SHELX programs (e.g., SHELXL) refine atomic positions. Twinning or disorder in benzodiazole/pyridine rings requires careful treatment of anisotropic displacement parameters .

- Validation : Check R-factors (R1 < 0.05) and residual electron density (< 0.5 eÅ) .

Q. How can computational methods predict biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes/receptors (e.g., kinases, GPCRs). The benzodiazole group may act as a hydrogen-bond acceptor, mimicking purine scaffolds .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~2.5, moderate blood-brain barrier penetration) .

Q. What strategies address contradictory data in NMR or crystallographic analyses?

- Methodological Answer :

- Dynamic NMR : For fluxional behavior (e.g., amine tautomerism), variable-temperature NMR (VT-NMR) at –40°C to 80°C resolves overlapping peaks .

- Complementary Techniques : Pair X-ray data with DFT-optimized structures (e.g., Gaussian09) to validate bond angles/planarity .

Q. How can structure-activity relationships (SAR) guide functionalization?

- Methodological Answer :

- Modification Sites : Introduce electron-withdrawing groups (e.g., –CF) at the benzodiazole 5-position to enhance electrophilicity for nucleophilic attacks .

- Bioactivity Assays : Test TNF-α inhibition (via ELISA) or kinase inhibition (e.g., JAK/STAT pathways) using HEK293 or HeLa cell lines .

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Asymmetric Catalysis : Employ Pd-catalyzed cross-couplings with BINAP ligands for stereoselective C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.